molecular formula C27H31N3 B442364 9-ETHYL-3-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE

9-ETHYL-3-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE

Cat. No.: B442364
M. Wt: 397.6g/mol
InChI Key: DURVLIGDHLMYBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-ETHYL-3-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE is a complex organic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic electronics, and materials science. This particular compound features a carbazole core with an ethyl group at the 9th position and a piperazine moiety substituted with a 4-methylbenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-ETHYL-3-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE typically involves multi-step organic reactions. One common method includes the alkylation of 9-ethylcarbazole with a suitable piperazine derivative. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate or sodium hydride. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Purification steps like recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbazole core, potentially converting it into a dihydrocarbazole derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are often employed.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Dihydrocarbazole derivatives.

    Substitution: Various substituted carbazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 9-ETHYL-3-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various pharmacological studies. It has been investigated for its potential as an anti-cancer agent, given its ability to interact with DNA and inhibit cell proliferation. Additionally, its piperazine moiety makes it a candidate for studies on neurotransmitter modulation and receptor binding.

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. They are being studied for their anti-inflammatory, anti-microbial, and anti-viral properties. The compound’s ability to cross the blood-brain barrier also makes it a candidate for neurological research.

Industry

Industrially, this compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials. Its stable carbazole core and functionalizable piperazine ring make it suitable for creating materials with desirable electronic properties.

Mechanism of Action

The mechanism of action of 9-ETHYL-3-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. The piperazine moiety can interact with neurotransmitter receptors, modulating their activity. Additionally, the compound can inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

    9-ethylcarbazole: Lacks the piperazine moiety, making it less versatile in biological applications.

    3-{[4-(4-methylbenzyl)piperazin-1-yl]methyl}-9H-carbazole: Similar structure but without the ethyl group at the 9th position.

    9-ethyl-3-{[4-(4-methylsulfanyl-benzyl)-piperazin-1-ylmethyl]-9H-carbazole: Contains a methylsulfanyl group instead of a methyl group, altering its electronic properties.

Uniqueness

The unique combination of the carbazole core, ethyl group, and piperazine moiety in 9-ETHYL-3-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-9H-CARBAZOLE provides it with a distinct set of chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering a balance of stability, reactivity, and biological activity.

Properties

Molecular Formula

C27H31N3

Molecular Weight

397.6g/mol

IUPAC Name

9-ethyl-3-[[4-[(4-methylphenyl)methyl]piperazin-1-yl]methyl]carbazole

InChI

InChI=1S/C27H31N3/c1-3-30-26-7-5-4-6-24(26)25-18-23(12-13-27(25)30)20-29-16-14-28(15-17-29)19-22-10-8-21(2)9-11-22/h4-13,18H,3,14-17,19-20H2,1-2H3

InChI Key

DURVLIGDHLMYBV-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC=C(C=C4)C)C5=CC=CC=C51

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC=C(C=C4)C)C5=CC=CC=C51

Origin of Product

United States

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